Carmine

Descripción general

Descripción

La cochinilla es un colorante natural derivado de los cuerpos secos de las hembras de los insectos de la cochinilla, específicamente la especie Dactylopius coccus. Estos insectos son nativos de las regiones tropicales y subtropicales de las Américas y viven en los cactus, particularmente en el cactus de nopal. El componente principal del colorante de cochinilla es el ácido carmínico, que constituye alrededor del 17-24% del peso del insecto seco . La cochinilla se ha utilizado durante siglos para producir tintes rojos, escarlata y púrpuras vibrantes para textiles, cosméticos y productos alimenticios .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El método tradicional de preparación del colorante de cochinilla implica la recolección de los insectos de los cactus, secarlos y luego extraer el ácido carmínico. El proceso de extracción suele implicar triturar los insectos secos y tratarlos con una solución alcalina para purificar el ácido carmínico .

Métodos de producción industrial: En la producción industrial moderna, los insectos de la cochinilla se cultivan en cactus en ambientes controlados. Los insectos se cosechan, se secan y se procesan para extraer el ácido carmínico. Este extracto se mezcla luego con sales de aluminio o calcio para producir el colorante carmín . Los avances recientes incluyen intentos de producir ácido carmínico mediante la ingeniería genética en microbios, lo que podría ofrecer un método de producción más sostenible y escalable .

Análisis De Reacciones Químicas

Tipos de reacciones: La cochinilla, compuesta principalmente por ácido carmínico, experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido carmínico puede oxidarse para producir diferentes tonos de rojo y púrpura.

Reducción: Las reacciones de reducción pueden alterar la intensidad y la estabilidad del colorante.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Borohidruro de sodio.

Agentes complejantes: Sulfato de aluminio y cloruro de estaño.

Principales productos:

Carmín: Producido mezclando ácido carmínico con sales de aluminio o calcio.

Aplicaciones Científicas De Investigación

Scientific Research Applications of Carmine

This compound's applications extend into several scientific fields, particularly in histology, pharmaceuticals, and environmental studies.

Histology and Biological Staining

This compound is extensively used in histological techniques for staining purposes. It is particularly effective in:

- Staining Glycogen : Best's this compound is a formulation used to selectively stain glycogen in tissues.

- Mucithis compound : This variant stains acidic mucopolysaccharides and is often used to identify certain types of cells and tissues.

- Carmalum : Used for staining cell nuclei, enhancing the visibility of cellular structures under a microscope.

These applications leverage this compound's ability to bind with specific biological molecules, allowing for detailed visualization in tissue samples .

Pharmaceutical Applications

In pharmaceuticals, this compound serves both as a colorant and as an active ingredient in some medicinal formulations. Its historical use by the Aztecs for wound healing underscores its potential therapeutic properties. Modern studies suggest that this compound may possess antimicrobial properties when applied topically .

Environmental Studies

This compound has been examined for its environmental impact, particularly concerning its degradation in aquatic systems. Research indicates that this compound can be removed from polluted waters using advanced oxidation processes, highlighting its relevance in environmental remediation efforts .

Table 1: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Histology | Best's this compound, Mucithis compound | Stains glycogen and mucopolysaccharides |

| Pharmaceuticals | Colorant in medications | Potential antimicrobial properties |

| Environmental | Water treatment | Effective in advanced oxidation processes |

| Cosmetics | Lipsticks, eye shadows | Natural colorant with potential allergens |

| Food Industry | Food coloring | Used in various food products |

Table 2: Properties of this compound

| Property | Description |

|---|---|

| Color | Vibrant red to crimson hues |

| Stability | Sensitive to light; fades over time |

| Solubility | Varies with medium (oil vs. water) |

| Binding Medium | Affects translucence and opacity |

Case Study 1: this compound in Histological Techniques

In a study published in the Journal of Histochemistry, researchers demonstrated the effectiveness of this compound-based stains in differentiating between various tissue types. The study highlighted how this compound enhanced the visibility of glycogen deposits in liver tissues compared to other staining methods .

Case Study 2: Environmental Impact Assessment

A recent environmental study evaluated the biodegradability of this compound in aquatic systems. The findings indicated that while this compound can persist under certain conditions, advanced oxidation techniques significantly enhance its removal from contaminated water bodies, suggesting a viable method for mitigating its environmental footprint .

Mecanismo De Acción

El principal componente activo de la cochinilla, el ácido carmínico, ejerce sus efectos a través de su capacidad para formar complejos estables con iones metálicos. Esta complejación mejora la estabilidad y la intensidad del color del colorante. Los objetivos moleculares incluyen proteínas y otras biomoléculas que interactúan con el ácido carmínico, lo que lleva a su uso generalizado en aplicaciones de tinción y teñido .

Comparación Con Compuestos Similares

La cochinilla es única entre los colorantes naturales debido a su alto contenido de ácido carmínico y su capacidad para producir una amplia gama de tonos rojos y púrpuras. Compuestos similares incluyen:

Kermes: Otro colorante derivado de insectos, pero con un color rojo más débil.

Granza: Un colorante vegetal que produce tonos rojos pero carece de la intensidad y estabilidad de la cochinilla.

La singularidad de la cochinilla radica en su color vibrante, estabilidad y origen natural, lo que la convierte en una opción preferida para diversas aplicaciones a pesar de la disponibilidad de alternativas sintéticas.

Actividad Biológica

Carmine, a vibrant red pigment derived from the cochineal insect (Dactylopius coccus), is primarily composed of carminic acid. It has been widely used in food, cosmetics, and pharmaceuticals due to its intense color and perceived safety. However, its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health effects.

Chemical Composition and Properties

This compound's chemical formula is with a molecular weight of approximately 492.4 g/mol. It is known for its stability under acidic conditions and is soluble in water, which makes it suitable for various applications in food and cosmetics .

Acute and Chronic Toxicity

Several studies have assessed the toxicity of this compound through different administration routes:

- Acute Toxicity : In one study, mice were administered lithium this compound via intraperitoneal injection. The results indicated a significant increase in embryotoxicity with resorption rates of 20% compared to 2% in control groups .

- Chronic Toxicity : Long-term studies involving rats showed no adverse effects on body weight or pregnancy rates when administered this compound at varying doses (0, 200, 500, or 1000 mg/kg) during gestation . Notably, the highest dose group exhibited an increase in implantation sites but no teratogenic effects were observed.

Mutagenicity

This compound has been evaluated for mutagenic potential using various assays:

- Bacterial Assays : Studies demonstrated that carminic acid was not mutagenic in the Ames test (Salmonella typhimurium) nor did it show DNA-damaging ability in the Bacillus subtilis rec-assay . These findings suggest that this compound does not pose a significant genetic risk under tested conditions.

Sensitization and Allergic Reactions

This compound has been associated with allergic reactions in sensitive individuals. A notable case involved three subjects who exhibited positive patch test results after using lip salve containing this compound. Symptoms were attributed to this compound rather than other ingredients . This highlights the need for caution regarding its use in cosmetics, particularly for individuals with sensitivities.

Case Study: Teratogenicity in Mice

A series of experiments conducted on pregnant mice revealed that lithium this compound injections on specific gestational days resulted in significant teratogenic effects. The study found that injections on days 6 to 8 led to higher malformation rates compared to controls, emphasizing critical windows during embryonic development when exposure could lead to adverse outcomes .

Long-Term Exposure Studies

In a long-term study involving rats fed diets containing this compound over 90 days, no significant changes were noted in hematological parameters or organ weights. However, some dose-related accumulation of color was observed in tissues at higher doses . This indicates that while this compound may not exert overt toxic effects at lower doses, chronic exposure could lead to bioaccumulation.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Acute Toxicity | Increased embryotoxicity at high doses |

| Chronic Toxicity | No significant adverse effects at lower doses |

| Mutagenicity | Not mutagenic in standard assays |

| Allergic Reactions | Positive reactions reported in sensitive individuals |

| Teratogenic Effects | Significant malformations observed with specific exposures |

Propiedades

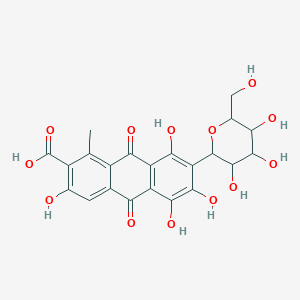

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 | |

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.